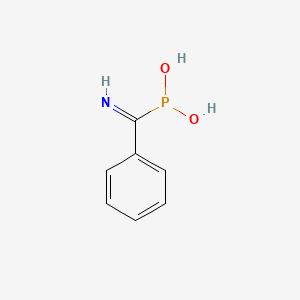

(Amino-phenyl-methyl)-phosphinic acid

描述

Structure

3D Structure

属性

分子式 |

C7H8NO2P |

|---|---|

分子量 |

169.12 g/mol |

IUPAC 名称 |

benzenecarboximidoylphosphonous acid |

InChI |

InChI=1S/C7H8NO2P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,8-10H |

InChI 键 |

HYRMSZQUBBPTOQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=N)P(O)O |

产品来源 |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Amino Phenyl Methyl Phosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (Amino-phenyl-methyl)-phosphinic acid by providing detailed information about the hydrogen, carbon, and phosphorus atomic nuclei.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, several distinct signals are expected, corresponding to the aromatic, methine, amino, P-H, and P-OH protons.

The five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The methine proton (α-CH) signal is anticipated to be a doublet of doublets due to coupling with the adjacent phosphorus atom (²JPH) and the proton directly attached to phosphorus (³JHH). The amino (NH₂) protons often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

A key feature for an H-phosphinic acid is the proton directly bonded to the phosphorus atom (P-H). This proton exhibits a large one-bond coupling constant (¹JPH) typically in the range of 450–700 Hz, resulting in a distinct doublet. The acidic proton of the phosphinic acid group (P-OH) also gives rise to a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| P-H | 6.5 - 8.0 | Doublet (d) | ¹JPH = 450 - 700 |

| Phenyl-H | 7.2 - 7.5 | Multiplet (m) | |

| α-CH | 4.1 - 4.4 | Doublet of Doublets (dd) | ²JPH ≈ 15-25; ³JHH ≈ 5-10 |

| NH ₂ | 2.0 - 5.0 | Broad Singlet (br s) |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected for the phenyl ring carbons (ipso, ortho, meta, and para) and one for the α-carbon. The carbon directly attached to the phosphorus atom (α-C) will appear as a doublet due to one-bond coupling (¹JCP).

Data from the analogous compound, (1-Amino-1-phenylmethyl)phosphonic acid, shows the α-carbon at approximately δ 57-58 ppm. bmrb.io A similar shift is expected for the phosphinic acid. The phenyl carbons typically resonate in the δ 125-140 ppm range. The ipso-carbon, being directly attached to the carbon-bearing phosphorus, is expected to show a two-bond coupling to phosphorus (²JCP).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from P-coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| α-C H | 55 - 60 | Doublet (d) | ¹JCP ≈ 130-150 |

| C -ipso (Phenyl) | 135 - 140 | Doublet (d) | ²JCP ≈ 5-10 |

| C -ortho (Phenyl) | 128 - 130 | Singlet or Doublet | ³JCP ≈ 2-5 |

| C -meta (Phenyl) | 127 - 129 | Singlet |

| C -para (Phenyl) | 126 - 128 | Singlet | |

Note: Predicted values are based on established principles and comparative data from (1-Amino-1-phenylmethyl)phosphonic acid. bmrb.ioorganicchemistrydata.orgmdpi.com

³¹P NMR is a powerful technique for directly observing the phosphorus nucleus. The chemical shift (δ) is highly sensitive to the oxidation state and bonding environment of the phosphorus atom. For H-phosphinic acids, the ³¹P signal typically appears in the range of δ +15 to +40 ppm (relative to 85% H₃PO₄). researchgate.net

The signal for this compound in a proton-coupled ³¹P NMR spectrum is expected to be complex. It will be split into a large doublet by the directly attached proton (¹JPH ≈ 450–700 Hz). Each peak of this doublet will be further split into a doublet by the methine proton (²JPCH ≈ 15-25 Hz), resulting in a doublet of doublets. If long-range couplings to the aromatic protons are resolved, the signal may appear as a doublet of multiplets. In a proton-decoupled spectrum, this would collapse into a singlet.

Table 3: Predicted ³¹P NMR Spectral Data for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| Chemical Shift (δ) | +15 to +40 ppm | Characteristic for an H-phosphinic acid derivative. |

| Multiplicity (¹H-coupled) | Doublet of Doublets (dd) or Doublet of Multiplets (dm) | Shows coupling to both P-H and α-CH protons. |

| ¹JPH Coupling | 450 - 700 Hz | Large one-bond coupling to the directly attached proton. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its key functional groups.

P=O Stretching: A strong absorption band for the phosphoryl group (P=O) is one of the most prominent features in the IR spectrum of organophosphorus compounds, typically appearing in the region of 1150–1250 cm⁻¹. Hydrogen bonding can shift this frequency to a lower wavenumber.

N-H Stretching and Bending: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations in the 3200–3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1590–1650 cm⁻¹.

P-C Stretching: The vibration associated with the P-C bond is typically found in the fingerprint region, usually between 650 and 800 cm⁻¹.

P-H Vibrations: The P-H bond gives rise to a characteristic stretching vibration between 2280 and 2440 cm⁻¹, which is a key indicator of an H-phosphinic acid. A P-H bending vibration may also be observed around 800-990 cm⁻¹.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1450–1600 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3200 - 3500 | Medium |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Medium-Strong |

| Phosphoryl (P=O) | P=O Stretch | 1150 - 1250 | Strong |

| Phosphinate (P-H) | P-H Stretch | 2280 - 2440 | Medium |

| Phosphinate (P-C) | P-C Stretch | 650 - 800 | Medium |

| Phenyl | C=C Stretch | 1450 - 1600 | Medium-Variable |

Note: Predicted values are based on established vibrational spectroscopy correlation tables. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula for this compound is C₇H₁₀NO₂P, corresponding to a monoisotopic mass of approximately 171.04 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode, with an m/z value of approximately 172.05.

The fragmentation pattern in tandem MS (MS/MS) would provide further structural confirmation. Common fragmentation pathways for this molecule could include:

Loss of ammonia (B1221849) (NH₃) from the parent ion.

Cleavage of the C-P bond, leading to fragments corresponding to the phenylmethanamine cation or the phosphinic acid moiety.

Loss of water (H₂O) from the phosphinic acid group.

Analysis of these fragment ions allows for the unambiguous confirmation of the compound's molecular structure. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1-Amino-1-phenylmethyl)phosphonic acid |

| p-aminophenyl H-phosphinic acid |

| Phenylphosphinic acid |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C₇H₁₀NO₂P, the expected monoisotopic mass is 171.0449 g/mol .

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of [Amino(phenyl)methyl]phosphonic Acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.04711 | 140.5 |

| [M+Na]⁺ | 210.02905 | 146.7 |

| [M-H]⁻ | 186.03255 | 139.9 |

| [M+NH₄]⁺ | 205.07365 | 158.5 |

| [M+K]⁺ | 226.00299 | 144.8 |

| [M+H-H₂O]⁺ | 170.03709 | 133.0 |

Data for the related compound [amino(phenyl)methyl]phosphonic acid. uni.lu

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the searched literature, the analysis of analogous compounds is highly informative.

For instance, a single-crystal X-ray structure analysis has been performed on a protected derivative of an α-aminophosphonate, revealing key conformational details. nih.gov The study of such derivatives is crucial for understanding the stereochemical outcomes of synthetic routes. nih.gov

While specific crystallographic data for the title compound is unavailable, the table below would typically be populated with parameters such as crystal system, space group, unit cell dimensions, and refinement statistics upon successful single-crystal X-ray diffraction analysis.

Table 2: Representative Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₁₀NO₂P |

| Formula weight | 171.13 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

This table represents the type of data expected from an X-ray crystallographic analysis and is not experimental data for the title compound.

Elemental Analysis for Stoichiometric Verification

Carbon (C): 49.13%

Hydrogen (H): 5.89%

Nitrogen (N): 8.18%

Oxygen (O): 18.70%

Phosphorus (P): 18.10%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the stoichiometric purity of the compound.

Table 3: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| C | 49.13 | To be determined |

| H | 5.89 | To be determined |

| N | 8.18 | To be determined |

This table illustrates the comparison between theoretical and experimental values in elemental analysis.

Mechanistic Insights into Molecular Interactions of Amino Phenyl Methyl Phosphinic Acid

Principles of Enzyme Inhibition by Phosphinic Acid Bioisosteres

Phosphinic acids are powerful tools in medicinal chemistry due to their ability to act as bioisosteres of peptides. This allows them to function as effective, mechanism-based inhibitors of enzymes, particularly proteases.

Mimicry of Transition States in Enzyme-Catalyzed Reactions

A cornerstone of the inhibitory action of phosphinic peptides is their role as transition-state analogs. nih.govthieme-connect.deacs.org Enzymes accelerate biochemical reactions by stabilizing the high-energy transition state of the substrate. nih.govnih.govyoutube.com The phosphorus atom in a phosphinic acid inhibitor possesses a tetrahedral geometry, which closely resembles the presumed tetrahedral transition state formed during the hydrolysis of a peptide bond. nih.govresearchgate.net This structural and electronic mimicry allows the phosphinic acid inhibitor to bind to the enzyme's active site with a much higher affinity than the actual substrate. nih.govyoutube.comresearchgate.net The binding is further stabilized by a network of interactions within the active site that would normally stabilize the fleeting transition state. acs.org

Irreversible and Reversible Enzyme Binding Modes

The interaction between phosphinic acid inhibitors and their target enzymes can be either reversible or irreversible. youtube.comaklectures.com

Reversible Inhibition: Many phosphinic acid-based inhibitors function as potent, reversible inhibitors. nih.govlibretexts.org This type of inhibition involves non-covalent interactions between the inhibitor and the enzyme. youtube.comlibretexts.org Often, these inhibitors exhibit a "slow-binding" mechanism, where an initial, rapid binding is followed by a slower conformational change in the enzyme-inhibitor complex, resulting in a more tightly bound state. acs.org The activity of the enzyme can be restored upon removal of the inhibitor. youtube.com

Irreversible Inhibition: In some cases, phosphinic acid analogs can act as irreversible inhibitors. libretexts.orgnih.gov This mode of inhibition involves the formation of a strong, covalent bond between the inhibitor and a crucial residue within the enzyme's active site. youtube.comlibretexts.org This permanently inactivates the enzyme, and restoration of enzymatic activity requires the synthesis of new enzyme molecules. youtube.com For instance, some phosphinic acid dipeptide analogues have been shown to be potent, essentially irreversible inhibitors of D-alanyl-D-alanine ligase. nih.gov

Identification and Characterization of Specific Enzymatic Targets

The unique properties of phosphinic acids have led to their use in targeting several important classes of enzymes.

Metalloprotease Inhibition via Zinc Chelation by the Phosphinic Moiety

A primary target for phosphinic acid inhibitors is the large family of zinc metalloproteases. acs.orgnih.govnih.gov These enzymes utilize a zinc ion in their active site to catalyze the cleavage of peptide bonds. The phosphinic acid group of the inhibitor is a key pharmacophore that directly interacts with this catalytic zinc ion. acs.orgnih.gov The oxygen atoms of the phosphinate can coordinate with the zinc ion, a process known as chelation, which is fundamental to their inhibitory activity. nih.govacs.org This interaction, combined with other non-covalent interactions within the enzyme's binding pockets, leads to high-affinity inhibition. acs.orgnih.gov

Inhibition of Aminopeptidases

Aminopeptidases, a subclass of metalloproteases, are also significant targets for phosphinic acid-based inhibitors. nih.govacs.orgnih.gov These enzymes cleave amino acids from the N-terminus of peptides. Phosphinic acid derivatives have been synthesized and shown to be effective inhibitors of various aminopeptidases, including leucine (B10760876) aminopeptidase (B13392206) and aminopeptidase N. nih.govnih.govacs.org The inhibitory mechanism involves the phosphinic acid moiety chelating the active site zinc ion, while other parts of the inhibitor molecule occupy the substrate-binding pockets of the enzyme. nih.govnih.gov

Interaction with Glutamate (B1630785) Dehydrogenase and Related Enzymes

While much of the research has centered on metalloproteases, there is also interest in the interaction of phosphinic acid derivatives with other enzymes like glutamate dehydrogenase. nih.govnih.gov Glutamate dehydrogenase plays a crucial role in amino acid metabolism. Given the structural similarity of certain phosphinic acid compounds to glutamate, they have the potential to act as competitive inhibitors. nih.govnih.gov For example, L-phosphinothricin, an organophosphinate, is synthesized through a process involving glutamate dehydrogenase-catalyzed amination. nih.gov However, zinc ions, which are central to the inhibition of metalloproteases, can also be potent inhibitors of glutamate dehydrogenase. nih.gov

Urease Inhibition Mechanisms

(Amino-phenyl-methyl)-phosphinic acid belongs to the class of phosphinic peptide analogues, which are recognized as potent, reversible, and competitive inhibitors of metalloenzymes like urease. acs.org The inhibitory action of these compounds stems from their ability to act as transition-state analogues. Urease, a dinickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. mdpi.comresearchgate.net The mechanism involves the formation of a tetrahedral gem-diolate transition state intermediate.

The phosphinic acid moiety (P=O) in inhibitors like this compound is crucial for their function. nih.gov This tetrahedrally shaped phosphinate group structurally and electronically mimics the transition state of the urea hydrolysis reaction. acs.org Upon entering the urease active site, the phosphinate group coordinates with the two nickel ions, effectively blocking the enzyme's catalytic machinery. acs.orgnih.gov This binding prevents the natural substrate, urea, from accessing the active site, thereby inhibiting the enzymatic reaction. The presence of a P=O group is considered mandatory for potent urease inhibition, as compounds with this feature show significantly higher inhibitory activity than analogues lacking it. nih.gov Studies on related compounds confirm that phosphinic acids are effective against urease from various bacterial sources, highlighting their potential to control microbial urea decomposition. nih.govresearchgate.net

Molecular Docking and Binding Mode Analysis

Molecular docking and modeling are powerful computational techniques used to predict and analyze the binding conformation of a ligand within the active site of a target protein. nih.gov For this compound and its analogues, these studies provide critical insights into the specific molecular interactions that govern their inhibitory activity against urease. nih.gov By simulating the ligand-enzyme complex, researchers can identify the key amino acid residues involved in binding, understand the forces driving the interaction, and elucidate the structural basis for inhibition. nih.govnih.gov

Elucidation of Active Site Interactions and Key Residues

The active site of urease is a highly conserved region containing two nickel ions bridged by a carbamylated lysine (B10760008) residue. researchgate.netnih.gov Molecular modeling of phosphinic acid inhibitors reveals a consistent binding pattern within this active site.

The primary interaction involves the phosphinic acid group, which binds directly to the dinuclear nickel center. nih.govnih.gov The phosphinyl oxygen atom typically coordinates with one or both nickel ions, mimicking the binding of the transition state. nih.govnih.gov This interaction is stabilized by hydrogen bonds with surrounding amino acid residues.

Several key residues within the urease active site are critical for anchoring the inhibitor. These include:

Histidine residues (e.g., His222, His138, His248, His274): These residues are involved in coordinating the nickel ions and can form hydrogen bonds with the inhibitor. mdpi.comnih.govnih.gov Specifically, the phosphinic acid group often forms hydrogen bonds with His222. nih.gov

Aspartic acid (e.g., Asp363): This residue also participates in hydrogen bonding with the phosphinic acid group of the inhibitor. nih.govnih.gov

Alanine residues (e.g., Ala170, Ala366): The carbonyl groups of these residues are key hydrogen bond acceptors for the amino group of the inhibitor. nih.govnih.gov

Cysteine and Methionine residues (e.g., Cys322, Met318, Met367): These residues contribute to forming a neutral, hydrophobic cleft within the active site, which can accommodate non-polar parts of the inhibitor. mdpi.comnih.gov

The table below summarizes the key interacting residues in the urease active site and their roles in binding phosphinic acid inhibitors.

| Interacting Residue | Role in Binding | Type of Interaction |

| Nickel Ions (Ni1, Ni2) | Primary binding site for the phosphinate group. | Coordination Bond |

| His222, Asp363 | Stabilize the bound phosphinate group. | Hydrogen Bonding |

| Ala170, Ala366 | Anchor the inhibitor's amino moiety. | Hydrogen Bonding |

| Met318, Met367, Cys322 | Form a binding pocket for hydrophobic parts of the inhibitor. | Hydrophobic Interaction |

| Tyr372 | Potential for interaction with aromatic rings of the inhibitor. | π-π Stacking |

Table based on data from multiple sources. acs.orgmdpi.comnih.govnih.gov

Role of Hydrogen Bonding, Hydrophobic, and π-π Stacking Interactions

The stability of the this compound-urease complex is maintained by a combination of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are fundamental to the inhibitor's orientation and affinity. As established, the phosphinic acid group acts as a hydrogen bond donor and acceptor, interacting with residues like His222 and Asp363. nih.gov Simultaneously, the inhibitor's amino group forms crucial hydrogen bonds with the carbonyl moieties of residues such as Ala366. nih.gov These networks of hydrogen bonds are critical for stabilizing the inhibitor in its bound conformation. nih.gov

π-π Stacking Interactions: The presence of a phenyl ring in the structure of this compound introduces the possibility of π-π stacking interactions. wikipedia.org These are attractive, non-covalent interactions between aromatic rings. nih.gov In the context of the urease-inhibitor complex, the inhibitor's phenyl ring can stack against the aromatic side chain of a tyrosine (e.g., Tyr372) or tryptophan residue in the active site. acs.org Such interactions, where observed in related enzyme-inhibitor complexes, contribute significantly to binding affinity and specificity. wikipedia.orgnih.gov For instance, molecular modeling of a similar inhibitor containing a phenyl group suggested a favorable π-π stacking interaction with Tyr372 was possible. acs.org

Structural Basis for Ligand-Enzyme Complex Formation

The formation of a stable complex between this compound and urease is a multi-faceted process rooted in the inhibitor's specific structural features. The fundamental basis for its efficacy is the tetrahedral phosphinate core, which serves as an excellent mimic of the enzymatic reaction's transition state. acs.org This allows it to fit snugly into the active site and bind tightly to the catalytic nickel ions.

The stability of this complex is further enhanced by a precise network of secondary interactions. The strategic placement of the amino group facilitates strong hydrogen bonds with key residues like Ala366, anchoring one end of the molecule. nih.gov On the other side, the phenyl and methyl groups are positioned to take advantage of hydrophobic and potential π-π stacking interactions within a specific pocket of the active site. acs.orgnih.gov It is this combination of strong coordination to the nickel center, a well-defined hydrogen bonding network, and favorable hydrophobic/aromatic interactions that provides the structural basis for the stable and inhibitory ligand-enzyme complex. acs.orgnih.gov

Structure Activity Relationship Sar Studies of Amino Phenyl Methyl Phosphinic Acid Derivatives

Impact of Substitutions on the Phenyl Ring on Molecular Recognition and Activity

Research has shown that introducing bulky phenyl groups to the phosphonic and amino groups can be crucial for inhibitory potency. nih.gov For instance, in a study of tyrosinase inhibitors, a compound with a benzylamino group and a phenylphosphinic acid moiety demonstrated significant inhibitory activity. nih.gov This suggests that the steric bulk and electronic properties of the phenyl ring contribute to the binding affinity.

Furthermore, studies on analogues of homophenylalanine and phenylalanine as inhibitors of alanyl aminopeptidases revealed the importance of substitutions on the phenyl ring. mdpi.com The introduction of fluorine and bromine atoms into the phenyl ring of these phosphonic acid analogues led to potent inhibitors. mdpi.com Specifically, a homophenylalanine analogue with a fluorine atom at the meta-position of the phenyl ring was identified as one of the most effective inhibitors for both human and porcine aminopeptidases. mdpi.com This highlights how specific substitutions can enhance inhibitory potential.

The electronic properties of the substituents also play a vital role. Electron-withdrawing groups, such as a carboxylic acid, can alter the redox potential of the molecule, which can be a critical factor in its mechanism of action. wikipedia.org Conversely, electron-releasing groups can also modulate the molecule's activity in a predictable manner. wikipedia.org

Table 1: Impact of Phenyl Ring Substitutions on Inhibitory Activity

| Base Compound | Substitution on Phenyl Ring | Target Enzyme | Observed Effect on Activity | Reference |

| (Amino-phenyl-methyl)-phosphinic acid | Benzylamino group | Mushroom Tyrosinase | Increased inhibitory potency | nih.gov |

| Phenylalanine analogue | Fluorine (meta position) | Human Alanyl Aminopeptidase (B13392206) | High inhibitory potential | mdpi.com |

| Phenylalanine analogue | Bromine | Human Alanyl Aminopeptidase | Potent inhibitor | mdpi.com |

| Ferrocene (as a model for aromatic systems) | Carboxylic acid (electron-withdrawing) | (Redox System) | Shifts redox potential to be more positive | wikipedia.org |

| Ferrocene (as a model for aromatic systems) | Methyl group (electron-releasing) | (Redox System) | Shifts redox potential to be more negative | wikipedia.org |

Role of the Alpha-Amino Group in Receptor/Enzyme Binding and Specificity

The alpha-amino group is a fundamental component of this compound derivatives, playing a crucial role in how these molecules bind to their target receptors or enzymes and determining their specificity. taylorandfrancis.com This group, being a primary amine in most biologically relevant amino acids, is directly involved in key interactions within the binding site. taylorandfrancis.com

The basicity of the amino group is a significant factor. rsc.org In the synthesis of related aminoalkyl-H-phosphinic acids, the basicity of the amine starting material was found to be a critical determinant of the reaction's success. rsc.org This suggests that the protonation state and hydrogen bonding capacity of the alpha-amino group are vital for its interactions within a biological environment.

In the context of enzyme inhibition, the alpha-amino group often forms crucial hydrogen bonds with amino acid residues in the active site. researchgate.net For example, in the binding of phosphinic dipeptide inhibitors to human alanyl aminopeptidase (APN), the α-amino group is observed to form stabilizing interactions. researchgate.net Molecular docking studies have further elucidated these interactions, showing how the amino group can engage in electrostatic interactions that are essential for high-affinity binding. smolecule.com

The stereochemistry at the alpha-carbon, which bears the amino group, is also of paramount importance for biological activity, a topic that will be explored in more detail in section 6.4. The specific orientation of the amino group dictates its ability to form productive interactions within the chiral environment of an enzyme's active site.

Table 2: Interactions Involving the Alpha-Amino Group

| Compound Type | Target | Role of Alpha-Amino Group | Reference |

| Phosphinic dipeptide | Human Alanyl Aminopeptidase (APN) | Forms stabilizing hydrogen bonds in the active site. | researchgate.net |

| Phosphonic acid derivatives | Various enzymes | Essential for binding through electrostatic interactions. | smolecule.com |

| Amino acids | General biological systems | Acts as a basic group, crucial for catalysis and forming peptide bonds. | taylorandfrancis.com |

Influence of Modifications to the Phosphinic Acid Moiety on Inhibitory Potency

The phosphinic acid moiety is a cornerstone of the biological activity of these compounds, primarily because it acts as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis. mdpi.comnih.gov This feature makes these molecules potent mechanism-based inhibitors of various enzymes, particularly proteases. wiley.commiamioh.edunih.gov

The phosphinic acid group's ability to chelate metal ions, such as the zinc ion in the active site of metalloproteases, is a key determinant of its inhibitory potency. researchgate.netresearchgate.net The ionic interactions between the phosphinic oxyanion and the catalytic zinc, combined with substrate-like interactions of the rest of the molecule, lead to potent and selective inhibition. researchgate.net

Furthermore, the replacement of the phosphinic acid with a carboxylic acid zinc-binding group has been shown to dramatically decrease selectivity, even if potency for the primary target is maintained. nih.gov This underscores the unique role of the phosphinic acid moiety in achieving selective inhibition.

Table 3: Effect of Phosphinic Acid Moiety Modifications

| Modification | Target Enzyme | Effect on Potency/Selectivity | Reference |

| Phosphinic acid to Phosphonate | Proteases | Can maintain potency due to changes in solvation energy. | nih.gov |

| Phosphinic acid to Carboxylic acid | Matrix Metalloproteinase-12 (MMP-12) | Potency maintained, but selectivity dramatically diminished. | nih.gov |

| Introduction of catechol substituent to phosphinic acid | Urease | Resulted in a potent inhibitor with a covalent mechanism of action. | researchgate.net |

Stereochemical Effects on Biological Activity and Selectivity

The biological activity of this compound derivatives is highly dependent on their stereochemistry. nih.gov Since these molecules contain at least one chiral center at the alpha-carbon, they exist as enantiomers, and often as diastereomers if other chiral centers are present. libretexts.org

It is a well-established principle that the absolute configuration of the alpha-carbon is a critical determinant of biological activity. nih.gov For example, the (R)-enantiomer of phospholeucine is a more potent inhibitor of leucine (B10760876) aminopeptidase than the (S)-enantiomer. nih.gov Similarly, one specific diastereoisomer of alafosfalin (B1664488) exhibits significantly higher antibacterial activity than the other three. nih.gov

The stereoselectivity of these compounds arises from the specific three-dimensional arrangement of functional groups, which must complement the chiral environment of the enzyme's active site. The correct stereoisomer will position the key interacting groups—the phenyl ring, the amino group, and the phosphinic acid—in the optimal orientation for binding and inhibition.

The synthesis of stereochemically pure this compound derivatives is therefore a major focus of research in this area. nih.gov Various stereoselective synthetic methods have been developed to obtain the desired enantiomer or diastereomer, as this is often essential for achieving high potency and selectivity. nih.gov

Table 4: Stereochemical Influence on Biological Activity

| Compound | Target | Stereoisomer with Higher Activity | Reference |

| Phospholeucine | Leucine aminopeptidase | (R)-enantiomer | nih.gov |

| Alafosfalin | Gram-positive and Gram-negative microorganisms | (S,R)-diastereoisomer | nih.gov |

| α-aminophosphonic acids | General | (R)-α-aminophosphonic acids often produced from (S)-α-MBA imines | nih.gov |

Rational Design Principles for Optimization of Pharmacological Profiles

The rational design of this compound derivatives as enzyme inhibitors is a multidisciplinary endeavor that combines chemical synthesis, in vitro and in vivo testing, and computational modeling. nih.govedelris.comnih.gov The goal is to optimize the pharmacological profile of these compounds, enhancing their potency, selectivity, and pharmacokinetic properties.

A key principle in the rational design of these inhibitors is the concept of transition-state mimicry. nih.gov The phosphinic acid moiety is designed to resemble the tetrahedral intermediate of peptide bond hydrolysis, leading to potent, mechanism-based inhibition. mdpi.com

Structure-based design, which utilizes the crystal structure of the target enzyme, is a powerful tool. nih.govedelris.com By visualizing the active site, researchers can design inhibitors that make optimal contacts with key amino acid residues. This approach has been successfully used to develop potent and selective inhibitors of aminopeptidase A. nih.govedelris.com

Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are also invaluable. smolecule.com These techniques allow for the prediction of binding affinities and the identification of key structural features that contribute to activity, guiding the synthesis of more effective compounds. smolecule.com

An iterative process of design, synthesis, and testing is often employed. Initial lead compounds are identified, and then analogues are systematically synthesized and evaluated to build a comprehensive SAR. This information is then used to further refine the inhibitor design, leading to compounds with improved pharmacological profiles.

Table 5: Principles of Rational Drug Design

| Design Principle | Application | Example | Reference |

| Transition-State Mimicry | Enzyme Inhibition | Phosphinic acid group mimics the tetrahedral intermediate of peptide hydrolysis. | mdpi.comnih.gov |

| Structure-Based Design | Potency and Selectivity Enhancement | Using the crystal structure of aminopeptidase A to design inhibitors. | nih.govedelris.com |

| Computational Modeling | Prediction of Binding and SAR | Molecular docking of phosphonic acid derivatives to enzyme active sites. | smolecule.com |

| Integrated Experimental-Computational Approach | Inhibitor Discovery | Rational design of ASCT2 inhibitors using computational modeling and cryo-EM. | nih.gov |

Ligand Properties in Metal Complex Formation

The unique molecular structure of this compound, featuring both a nitrogen-containing amino group and a phosphorus-containing phosphinic acid group, allows it to function as a versatile ligand in the formation of metal complexes. These functional groups can act as coordination sites, enabling the molecule to bind to metal ions.

This compound and related amino-phosphinic acids demonstrate strong chelation capabilities with a variety of metal ions, including transition metals and lanthanides. The phosphinic acid group, often in its deprotonated phosphinate form, and the amino group can coordinate to a single metal center, forming stable chelate rings.

With transition metals, these ligands can form mononuclear, dinuclear, and even polynuclear complexes. For instance, related methylene-bis[(aminomethyl)phosphinic acids] have been shown to form dinuclear copper(II) complexes and cubane-like cobalt(II) structures. nih.gov The geometry of these complexes is highly dependent on the ligand structure and the coordination preferences of the metal ion. nih.gov The combination of the phosphinate and amino donors leads to high stability constants for complexes with divalent metal ions. nih.gov Palladium(II) and Platinum(II) complexes have also been synthesized with related N-phosphanylmethyl amino acids, highlighting the formation of stable chelate structures. researchgate.net

In the realm of lanthanide chemistry, phosphinate-containing ligands have been shown to be effective chelators. Derivatives incorporating phosphinate groups into structures similar to EDTA (ethylenediaminetetraacetic acid) have been prepared and studied for their complexation with lanthanide ions (Ln). nih.govresearchgate.net Unlike in some transition metal complexes where the phosphinate group may not coordinate, it is typically bound to the lanthanide ion. nih.gov The inclusion of the phosphinate group can influence the selectivity for different lanthanide ions across the series. nih.gov

| Metal Ion | Type of Complex | Structural Features | Reference |

| Copper(II) | Dinuclear | Bridging μ2-alcoholate group | nih.gov |

| Cobalt(II) | Polynuclear (Cubane-like) | μ3-hydroxide and μ3-alcoholate anions | nih.gov |

| Palladium(II) | Mononuclear | Six-membered chelate chair conformation | le.ac.uk |

| Platinum(II) | Mononuclear | (P^O)M-chelate formation | researchgate.net |

| Lanthanides (Ln) | Mononuclear | Coordinated phosphinate group | nih.govresearchgate.net |

The thermodynamics of complex formation involving amino-phosphinic acids are characterized by high stability constants. This stability is attributed to the strong bonds formed between the metal ions and the donor atoms (oxygen from the phosphinate and nitrogen from the amino group), as well as the chelate effect. The basicity of the nitrogen atoms in these ligands is unusually high compared to simpler aminomethylphosphinic acids, which contributes to the high stability of the resulting metal complexes. nih.gov

Studies on the complexation of copper(II) with the related nitrilo-tris(methyl phosphonic acid) (NTP) have shown that ternary complexes with other ligands, such as amino acids, are formed in a stepwise mechanism. researchgate.net In this process, the primary ligand (NTP) first binds to the copper(II) ion, followed by the coordination of the secondary amino acid ligand. researchgate.net

The kinetics of reactions involving these metal complexes have also been investigated. For example, the base hydrolysis of glycine (B1666218) methyl ester is catalyzed by a copper(II)-NTP complex. The proposed mechanism involves the attack of a hydroxide ion on the uncoordinated carbonyl carbon atom of the ester group, demonstrating how the metal complex can promote and influence reaction rates. researchgate.net

| Complex System | Thermodynamic Parameter | Kinetic Observation | Reference |

| Divalent Metal Ions with Methylene-bis[(aminomethyl)phosphinic acids] | High stability constants | - | nih.gov |

| La(III) with bis[[bis(carboxymethyl)amino]methyl]phosphinic acid | log βML = 13.0(3) | - | researchgate.net |

| Copper(II)-NTP with Glycine Methyl Ester | Stepwise complex formation | Catalysis of ester hydrolysis | researchgate.net |

Catalytic Applications of Phosphinic Acid-Metal Complexes

Metal complexes derived from this compound and its analogues are promising candidates for catalysis, leveraging the synergistic properties of the metal center and the tailored ligand environment.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, complexes of rhodium(I) and platinum(II) with aminomethylphosphine ligands have been successfully employed. le.ac.uk For instance, rhodium(I) complexes have been used as catalyst precursors for the hydrogenation of α-acetamidocinnamic acid to produce N-acetylphenylalanine. le.ac.uk Platinum(II) complexes, in conjunction with a tin(II) chloride co-catalyst, have been used for the hydroformylation of styrene. le.ac.uk These systems demonstrate the potential to achieve good yields and, in some cases, optical induction. le.ac.uk

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. rsc.org Metal-organic frameworks (MOFs) provide a platform for the heterogenisation of molecular catalysts, including those based on phosphinic acids. rsc.org By incorporating metal-phosphinate complexes into the porous structure of a MOF, it is possible to combine the benefits of homogeneous and heterogeneous catalysis, potentially enhancing catalyst stability and tuning selectivity. rsc.org Organic-inorganic hybrid compounds based on polyoxometalates (POMs) also serve as effective heterogeneous catalysts, showing noteworthy performance in acid and oxidation reactions. mdpi.com

Surface Chemistry and Interactions with Metal-Oxide Materials

The phosphinic acid group is an excellent anchor for binding to the surfaces of various metal-oxide materials. This property is exploited for surface modification, enabling the tuning of surface properties like work function and providing protective layers.

The interaction of organophosphorus compounds, including phosphinic and phosphonic acids, with metal-oxide surfaces such as titanium dioxide (TiO2), zirconium dioxide (ZrO2), tin dioxide (SnO2), and aluminum oxide (Al2O3) has been extensively studied. researchgate.netacs.orgresearchgate.net The adsorption process is generally understood to be an acid-base catalyzed condensation reaction. researchgate.net

The mechanism can be described in three main steps:

Hydrogen Bonding: Initially, hydrogen bonds form between the P-OH groups of the phosphinic acid and the hydroxyl groups present on the metal-oxide surface. researchgate.net

Condensation Reaction: An acid-base catalyzed condensation occurs between the P-OH groups and the metal-OH surface groups. This step leads to the formation of covalent M-O-P bonds and the release of water. The bonding can be monodentate, bidentate, or tridentate, depending on the surface, the specific molecule, and the reaction conditions. acs.orgresearchgate.netnsf.gov

Further Interactions: Additional stability can be achieved through hydrogen bonding between the phosphoryl (P=O) oxygen and surface hydroxyl groups, which aids in the formation of well-ordered self-assembled monolayers (SAMs). researchgate.net

On anatase TiO2(101) surfaces, phenylphosphonic acid has been observed to adsorb in a bidentate geometry at low coverage, with a transition to a mixed bidentate/monodentate binding mode as coverage increases. acs.org On Cu(111), phenylphosphonic acid binds strongly in a tridentate geometry through its oxygen atoms. nsf.gov These adsorbed layers can significantly enhance the thermal stability of the material and protect the underlying surface from oxidation. researchgate.netnsf.gov

| Metal Oxide Surface | Adsorbate | Observed Bonding Mode | Reference |

| V2O5, ZrO2, SnO2 | Phenyl phosphinic acid | Covalent grafting | researchgate.net |

| Cu(111) | Phenylphosphonic acid | Tridentate | nsf.gov |

| Anatase TiO2(101) | Phenylphosphonic acid | Bidentate, mixed bidentate/monodentate | acs.org |

| Aluminum Oxide | Phosphonic acid | Monodentate, bidentate, tridentate | researchgate.net |

Future Research Directions and Perspectives for Amino Phenyl Methyl Phosphinic Acid

Development of Novel Asymmetric Synthetic Methodologies

The biological activity of aminophosphinic acids is often stereospecific, making the development of enantiomerically pure compounds a critical goal. kent.ac.uk Future research will likely focus on creating more efficient and versatile asymmetric synthetic routes to (Amino-phenyl-methyl)-phosphinic acid and its derivatives.

Key strategies for stereoselective synthesis include the Pudovik and phospha-Mannich reactions. The Pudovik reaction, which involves the nucleophilic addition of phosphites to imines, is a cornerstone for preparing α-aminophosphonates, which are precursors to α-aminophosphonic acids. nih.gov Asymmetric variants of this reaction often employ chiral imines, derived from chiral aldehydes or amines, to induce stereoselectivity. nih.gov Another approach is the use of chiral catalysts, such as those based on cinchona alkaloids or chiral Brønsted acids, to control the stereochemical outcome of the reaction between achiral imines and phosphites. kent.ac.ukhawaii.edu

The phospha-Mannich reaction, a multicomponent condensation of an amine, a carbonyl compound, and a phosphorus-containing compound like hypophosphorous acid, offers a direct route to aminoalkyl-H-phosphinic acids. rsc.orgthermofisher.com The development of chiral catalysts for this reaction, potentially using chiral phosphoric acids in combination with metal ions like magnesium or calcium, presents a promising avenue for achieving high enantioselectivity. nih.gov Research into novel chiral ligands and catalytic systems that can effectively control the formation of the two new stereogenic centers (at the carbon and phosphorus atoms) in the synthesis of α-amino-C-phosphinates will be crucial. hilarispublisher.com Furthermore, exploring photoredox catalysis for stereoselective C-radical additions to chiral imines could provide innovative and milder synthetic pathways.

Advanced Biophysical Techniques for Ligand-Target Interaction Analysis

A detailed understanding of how this compound and its analogs interact with their biological targets is fundamental for rational drug design. Future research will increasingly rely on a suite of advanced biophysical techniques to elucidate these interactions at an atomic level. ncsu.edu

Isothermal Titration Calorimetry (ITC) is a powerful tool for characterizing the thermodynamics of binding. hilarispublisher.comncsu.edu It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.net This information provides a complete thermodynamic profile of the inhibitor-target interaction, which is invaluable for understanding the driving forces behind binding. rsc.orgncsu.edu ITC can also be adapted to measure enzyme kinetics, providing a direct measure of catalytic rates and inhibition. rsc.orghilarispublisher.com

Surface Plasmon Resonance (SPR) offers real-time analysis of binding kinetics. hawaii.edu By immobilizing the target protein on a sensor chip and flowing the phosphinic acid inhibitor over the surface, SPR can measure the association (kon) and dissociation (koff) rate constants. hawaii.edulifechemicals.com This kinetic data provides insights into the residence time of the inhibitor on its target, a parameter that is increasingly recognized as a critical determinant of drug efficacy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information about ligand-protein complexes in solution. kent.ac.uksemanticscholar.orgnih.gov Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acid residues at the binding interface. chemrxiv.org Furthermore, advanced NMR experiments can be used to determine the three-dimensional structure of the inhibitor-protein complex, revealing the precise binding mode and key intermolecular interactions. semanticscholar.orgnih.gov

X-ray Crystallography delivers static, high-resolution three-dimensional structures of inhibitor-enzyme complexes. nih.govnih.govthermofisher.com By obtaining a crystal structure of this compound or its analogs bound to a target enzyme, researchers can visualize the exact orientation of the inhibitor in the active site and identify the crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to binding affinity and specificity. nih.govthermofisher.com This structural information is paramount for structure-based drug design efforts. nih.govyoutube.com

Computational Design of Next-Generation Phosphinic Acid Analogs

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new inhibitors with improved potency and selectivity. hilarispublisher.comnih.gov Future research on this compound will heavily leverage computational approaches to design next-generation analogs.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target enzyme, often obtained from X-ray crystallography or NMR spectroscopy, to design complementary ligands. nih.govnih.gov Molecular docking simulations can predict the binding mode and affinity of virtual compounds, allowing for the in silico screening of large chemical libraries to identify promising new scaffolds. kent.ac.ukresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ku.eduyoutube.com By identifying the key molecular descriptors that influence inhibitory potency, QSAR models can be used to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts. kent.ac.ukku.edu

Molecular Dynamics (MD) Simulations provide a dynamic view of the inhibitor-protein complex, simulating the movements of atoms over time. hawaii.eduthermofisher.comncsu.edu MD simulations can reveal the conformational changes that occur upon inhibitor binding, identify key stable interactions, and calculate binding free energies, offering a more realistic representation of the binding process than static docking models. hawaii.eduthermofisher.com

The integration of these computational methods will facilitate a cyclic process of design, prediction, synthesis, and testing. For instance, hits identified from virtual screening can be further optimized using QSAR and MD simulations before being synthesized and evaluated experimentally. This iterative cycle accelerates the discovery of more potent and selective inhibitors.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While many phosphinic acids are designed as inhibitors of specific enzymes, particularly proteases, there is a vast and underexplored landscape of potential new molecular targets and biological pathways that could be modulated by this compound and its derivatives. nih.govsemanticscholar.org

Phosphinic peptides have proven to be valuable "tool compounds" for interrogating biological systems. kent.ac.uknih.govhilarispublisher.com By designing and synthesizing labeled or tagged versions of this compound, researchers can use these molecules as probes to identify their binding partners in complex biological samples. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down and identify previously unknown target proteins.

The diverse biological activities reported for phosphinic acid derivatives, including anti-inflammatory, anti-Alzheimer's, and antimicrobial effects, suggest that these compounds interact with a range of targets beyond the initially intended ones. semanticscholar.org Future research should focus on target deconvolution studies to identify the specific proteins and pathways responsible for these observed biological effects. This could uncover entirely new therapeutic applications for this class of compounds. For example, phosphinic derivatives have been investigated as inhibitors of HIV protease and dipeptidyl peptidase-4 (DPP-4), highlighting their potential in diverse disease areas. rsc.org

Integration of High-Throughput Screening with Computational and Synthetic Efforts

The discovery of novel inhibitors based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS), computational chemistry, and synthetic chemistry in a synergistic workflow. nih.govhilarispublisher.comnih.gov

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. ncsu.edunih.gov By developing robust and miniaturized assays, it is possible to screen thousands to millions of compounds to identify initial "hits". thermofisher.comku.edu These hits can then serve as starting points for lead optimization.

The efficiency of HTS can be greatly enhanced by the use of virtual screening . nih.govyoutube.com Computational methods can be used to screen vast virtual libraries of "tangible" or "make-on-demand" molecules, which can contain billions of compounds. youtube.comnih.gov The top-scoring compounds from the virtual screen can then be prioritized for synthesis and experimental testing, significantly increasing the hit rate of the HTS campaign. nih.gov

The hits identified from either experimental or virtual screening can then be fed into a medicinal chemistry program for optimization. nih.gov This involves the synthesis of analogs to establish structure-activity relationships (SAR). nih.gov High-throughput synthesis, or parallel synthesis, can be employed to rapidly generate a focused library of analogs around a promising hit scaffold. nih.govchemrxiv.org The data from the biological evaluation of these analogs can then be used to refine computational models, leading to a more predictive understanding of the SAR and guiding the design of the next generation of inhibitors. hilarispublisher.com This iterative cycle of HTS, computational modeling, and synthesis is a powerful engine for modern drug discovery. nih.govnih.gov

常见问题

What are the primary synthetic challenges in obtaining high-purity (Amino-phenyl-methyl)-phosphinic acid, and how can they be mitigated?

Basic Research Question

The synthesis of this compound often yields complex mixtures due to competing reactions of hypophosphorous acid (H₃PO₂) with amines and aldehydes. Common by-products include (1-hydroxyalkyl)phosphinic acids, phosphonic acids, and bis(1-aminoalkyl)phosphinic acids. To minimize these impurities, reaction conditions must be tightly controlled:

- Use acetic acid as a solvent to suppress secondary P–H bond reactivity .

- Limit water content to avoid side reactions (e.g., oxidation to phosphonic acids) .

- Optimize molar ratios of reactants (amine:aldehyde:H₃PO₂) to favor mono-adduct formation .

Purification via recrystallization or chromatography is often necessary due to residual by-products.

How can enantioselective synthesis of this compound be achieved?

Advanced Research Question

Enantioselective synthesis requires chiral catalysts or auxiliaries to control the configuration at the α-carbon. Key methodologies include:

- Catalytic asymmetric phosphorylation of imines : Chiral Brønsted acids or metal complexes induce stereoselectivity during the addition of H₃PO₂ to imines. This approach mirrors strategies used for α-aminophosphonic acids .

- Use of chiral amines : Incorporating enantiopure amines in the phospha-Mannich reaction can bias the formation of a specific stereoisomer .

Post-synthesis analysis (e.g., X-ray crystallography via SHELXL or chiral HPLC) is critical to verify enantiomeric purity.

What analytical techniques are recommended for structural characterization of this compound?

Basic Research Question

A combination of spectroscopic and crystallographic methods is essential:

- X-ray crystallography : SHELXL software refines crystal structures, resolving intramolecular hydrogen bonds (e.g., P=O···H–N interactions) and stereochemistry .

- NMR spectroscopy : ¹H and ³¹P NMR identify proton environments and phosphorus bonding patterns. For example, ³¹P signals typically appear at δ 15–30 ppm for phosphinic acids .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.

How does the chelation behavior of this compound compare to phosphonic acid analogs?

Advanced Research Question

The phosphinic acid group (P–OH) exhibits weaker metal-binding affinity than phosphonic acids (P–O–H) due to reduced acidity. However, the amino and phenyl groups enhance selectivity for specific cations:

- Amino group : Participates in coordination via lone-pair electrons, enabling chelation of transition metals (e.g., Cu²⁺, Fe³⁺) .

- Phenyl group : Provides hydrophobic interactions, stabilizing metal complexes in nonpolar environments.

Comparative studies using isothermal titration calorimetry (ITC) or UV-Vis titration can quantify binding constants .

What strategies are effective in minimizing by-products during the phospha-Mannich reaction?

Advanced Research Question

By-product formation arises from over-alkylation or oxidation. Mitigation strategies include:

- Controlled reaction time and temperature : Shorter reaction times at 60–80°C reduce bis-adduct formation .

- Acid catalysis : Mild acids (e.g., acetic acid) stabilize reactive intermediates without promoting side reactions .

- Protective group chemistry : Temporarily blocking the amine with Boc or Fmoc groups prevents over-alkylation .

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question

Density functional theory (DFT) calculations provide insights into:

- Reaction mechanisms : Simulating transition states for P–H bond activation in H₃PO₂ .

- Tautomeric equilibria : Predicting the stability of trivalent vs. pentavalent phosphorus intermediates .

- Metal-chelation energetics : Identifying preferred binding modes for drug-design applications .

Software like Gaussian or ORCA is commonly used, with validation via experimental data (e.g., crystallographic bond lengths ).

What are the limitations of current synthetic methods for this compound derivatives?

Basic Research Question

Key limitations include:

- Low yields : Due to competing by-products, yields rarely exceed 50–70% .

- Stereochemical control : Most methods produce racemic mixtures unless chiral catalysts are employed .

- Scalability : Multi-step purification (e.g., column chromatography) complicates large-scale synthesis .

Recent advances focus on flow chemistry and green solvents to address these issues .

How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?

Advanced Research Question

Electron-withdrawing groups (e.g., NO₂) on the phenyl ring:

- Increase acidity of the P–OH group, enhancing metal-chelation capacity.

- Modulate nucleophilicity at the phosphorus center, affecting phosphorylation rates .

Conversely, electron-donating groups (e.g., OCH₃) stabilize zwitterionic forms, altering solubility . Substituent effects can be quantified via Hammett plots or computational electrostatic potential maps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。